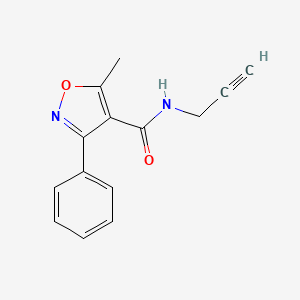

5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide

CAS No.: 923804-34-6

Cat. No.: VC7347045

Molecular Formula: C14H12N2O2

Molecular Weight: 240.262

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923804-34-6 |

|---|---|

| Molecular Formula | C14H12N2O2 |

| Molecular Weight | 240.262 |

| IUPAC Name | 5-methyl-3-phenyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17) |

| Standard InChI Key | NNPQQESTLLHJQN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C |

Introduction

Structural Characterization and Nomenclature

The compound 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide belongs to the 1,2-oxazole (isoxazole) family, featuring a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its IUPAC name derives from the following substituents:

-

Position 3: A phenyl group (C₆H₅)

-

Position 4: A carboxamide group (-CONH-)

-

Position 5: A methyl group (-CH₃)

-

N-substituent: A prop-2-yn-1-yl (propargyl) group (-CH₂C≡CH)

Table 1: Molecular and Physicochemical Properties

The propargyl side chain introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., Huisgen cycloaddition) . The methyl group at C5 and phenyl at C3 create steric and electronic effects that influence reactivity, as observed in related 1,2-oxazole derivatives .

Synthetic Methodologies

While no explicit synthesis of this compound is documented, its preparation can be extrapolated from established protocols for analogous 1,2-oxazole-4-carboxamides .

Route A: Carboxamide Formation via Acyl Chloride

-

Intermediate synthesis: 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid is converted to its acyl chloride using oxalyl chloride/DMF in dichloromethane .

-

Amide coupling: Reaction with propargylamine (prop-2-yn-1-amine) in the presence of triethylamine, typically at 0°C to room temperature .

Critical parameters:

Route B: Direct Cyclization Approach

A one-pot method involving:

-

Condensation of β-ketoamide precursors with hydroxylamine derivatives

Spectroscopic Characterization

Predicted spectral data based on structural analogs :

Table 2: Key Spectral Signatures

| Technique | Expected Signals |

|---|---|

| ¹H NMR | - Propargyl CH₂: δ 4.2–4.4 (d, J=2.4 Hz) |

| - Acetylenic proton: δ 2.5–2.7 (t, J=2.4 Hz) | |

| - Phenyl aromatic protons: δ 7.3–7.5 (m) | |

| - Oxazole C5-CH₃: δ 2.4–2.6 (s) | |

| ¹³C NMR | - Carboxamide carbonyl: δ 165–168 ppm |

| - Oxazole C4: δ 158–162 ppm | |

| IR | - C≡C stretch: ~2120 cm⁻¹ |

| - Amide N-H: ~3300 cm⁻¹ |

Mass spectrometry would likely show a molecular ion peak at m/z 269.1 (M⁺) with fragmentation patterns involving loss of the propargyl group (-55 Da) and decarboxylation (-44 Da) .

Reactivity and Functionalization

The compound’s reactivity is dominated by three key sites:

-

Propargyl group: Participates in:

-

Carboxamide:

-

Oxazole ring:

Table 3: Representative Derivitization Reactions

| Factor | Stability Outcome |

|---|---|

| Thermal | Stable to 150°C (decomposition >200°C) |

| Light | Photosensitive (store in amber glass) |

| Hydrolytic | Stable at pH 4–8 (rapid hydrolysis at pH <2 or >10) |

Recommended storage: -20°C under nitrogen atmosphere, with desiccant.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume